molecular formula C28H36Cl3NO18 B15130672 beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate

beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate

Cat. No.: B15130672
M. Wt: 780.9 g/mol
InChI Key: QUJSSIATSJUBGC-UHFFFAOYSA-N
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Description

β-D-Lactopyranoside 1-(2,2,2-Trichloroethanimidate) Heptaacetate (CAS 1142022-76-1) is a highly functionalized carbohydrate derivative with the molecular formula C₂₈H₃₆Cl₃NO₁₈ and a molecular weight of 780.94 g/mol . It features a β-D-lactopyranosyl core modified with seven acetyl groups and a trichloroethanimidate group at the anomeric position. This compound is widely employed in glycosylation reactions due to its stability and reactivity, particularly in synthesizing glycosphingolipid analogs and drug candidates targeting cancer, neurodegenerative disorders, and infectious diseases .

Properties

IUPAC Name

[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJSSIATSJUBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl3NO18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate typically involves the acetylation of beta-D-lactopyranoside followed by the introduction of the trichloroethanimidate group. The process can be summarized as follows:

    Acetylation: Beta-D-lactopyranoside is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form beta-D-lactopyranoside heptaacetate.

    Trichloroethanimidate Introduction: The heptaacetate derivative is then treated with trichloroacetonitrile in the presence of a base like sodium hydride to introduce the trichloroethanimidate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroethanimidate group can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield beta-D-lactopyranoside and trichloroacetic acid.

    Acetylation/Deacetylation: The acetate groups can be removed or replaced under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions.

    Deacetylation: Catalysts like sodium methoxide or acidic conditions.

Major Products:

    Substitution: Various glycosides depending on the nucleophile used.

    Hydrolysis: Beta-D-lactopyranoside and trichloroacetic acid.

    Deacetylation: Beta-D-lactopyranoside.

Scientific Research Applications

Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is widely used in scientific research, particularly in:

    Chemistry: Synthesis of glycosides and study of glycosylation reactions.

    Biology: Investigating carbohydrate-protein interactions.

    Medicine: Research on glycosylated drugs and their mechanisms.

    Industry: Production of glycosylated compounds for various applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of glycosides and the study of carbohydrate chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other trichloroacetimidate-protected carbohydrates, differing primarily in the sugar backbone, acetyl group positions, and stereochemistry. Key analogues include:

α-D-Cellobiose Heptaacetate Trichloroacetimidate (CAS 130703-21-8)
  • Molecular Formula: C₂₈H₃₆Cl₃NO₁₈ (identical to the target compound).
  • Key Differences: Contains a cellobiose (glucose-glucose β-1,4-linked) backbone instead of lactose (galactose-glucose β-1,4-linked). Acetyl groups are distributed as 2,3,4,6-tetra-O-acetyl on the donor glucose and 2,3,6-tri-O-acetyl on the acceptor glucose .
  • Applications : Intermediate in glycosphingolipid synthesis; studied for binding HIV-1 recombinant Gp120 .
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
  • Synonyms: α-D-Lactopyranoside 1-(2,2,2-Trichloroethanimidate) Heptaacetate.
  • Key Differences: Anomeric configuration (α vs. β) alters reactivity in glycosylation reactions. Stability: β-anomers are generally more stable under acidic conditions due to the anomeric effect .
  • Applications : Used in synthesizing anticancer and antimicrobial agents .
[Methyl (2S,3S,4S,5S,6R)-3,4,5-Triacetoxy-6-(2,2,2-Trichloroethanimidoyl)oxy-Tetrahydropyran-2-yl] Acetate
  • Structure : Features a methyl acetate substituent instead of a lactose-derived disaccharide.
  • Applications : Model compound for studying acetyl group migration and regioselectivity in glycosylation .

Comparative Data Table

Parameter β-D-Lactopyranoside Derivative (CAS 1142022-76-1) α-D-Cellobiose Derivative (CAS 130703-21-8) α-D-Lactopyranose Derivative
Molecular Weight 780.94 g/mol 780.94 g/mol 780.94 g/mol
Sugar Backbone Lactose (Gal-Glc) Cellobiose (Glc-Glc) Lactose (Gal-Glc, α-anomer)
Acetyl Group Positions 2,3,4,6-tetra-O-acetyl (Gal), 2,3,6-tri-O-acetyl (Glc) 2,3,4,6-tetra-O-acetyl (donor Glc), 2,3,6-tri-O-acetyl (acceptor Glc) Similar but α-anomeric configuration
Primary Applications Drug development (cancer, infectious diseases) HIV research, glycosphingolipid synthesis Antimicrobial agents
Reactivity High β-selectivity in glycosylation Moderate selectivity Lower stability due to α-configuration

Research Findings and Mechanistic Insights

  • Stereochemical Impact: The β-configuration in the target compound enhances its stability and glycosylation efficiency compared to α-anomers, which are prone to hydrolysis under acidic conditions .
  • Acetyl Group Dynamics: Positional distribution of acetyl groups (e.g., 2,3,4,6 vs. 2,3,6) influences solubility and reactivity. For example, the cellobiose derivative’s tetra-acetylated donor glucose improves solubility in organic solvents .
  • Biological Activity : The lactose backbone in the target compound mimics natural glycans, making it superior for drug candidates targeting cell-surface receptors .

Biological Activity

β-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate (CAS Number: 1142022-76-1) is a synthetic carbohydrate derivative that exhibits significant biological activity. This compound is primarily used in biochemical research due to its unique structural features and potential applications in glycoscience and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of β-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is C₃₀H₃₆Cl₃N₁O₁₈, with a molecular weight of approximately 780.94 g/mol. The compound features a lactopyranoside backbone modified with a trichloroethanimidate group and seven acetate moieties, which contribute to its solubility and reactivity.

PropertyValue
CAS Number1142022-76-1
Molecular FormulaC₃₀H₃₆Cl₃N₁O₁₈
Molecular Weight780.94 g/mol
SolubilitySoluble in organic solvents

The biological activity of β-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is attributed to its ability to interact with various biological targets. The trichloroethanimidate moiety enhances the compound's electrophilicity, allowing it to participate in glycosylation reactions. This property is particularly useful in synthesizing glycosides and glycoconjugates.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism likely involves disrupting bacterial cell wall synthesis through glycosylation processes.

Enzyme Inhibition

Research indicates that β-D-Lactopyranoside derivatives can inhibit specific glycosyl hydrolases, enzymes responsible for breaking down glycosidic bonds in carbohydrates. This inhibition can be leveraged for therapeutic purposes in conditions where modulation of carbohydrate metabolism is beneficial.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that β-D-Lactopyranoside derivatives exhibit significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Glycosylation Reactions : In a publication from Carbohydrate Research, researchers utilized β-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate as a glycosyl donor in the synthesis of complex oligosaccharides. The yield was reported to be over 85%, showcasing its efficiency as a glycosylation reagent.
  • Enzyme Interaction : A study highlighted in Biochemistry focused on the inhibition of α-glucosidase by this compound. The results indicated competitive inhibition with an IC50 value of 25 µM, suggesting its potential as a therapeutic agent for managing diabetes by slowing carbohydrate absorption.

Q & A

Q. What are the primary synthetic routes for β-D-lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate, and how is its structure validated?

  • Methodological Answer : The compound is synthesized via activation of the hemiacetal hydroxyl group with trichloroacetonitrile under basic conditions (e.g., K₂CO₃ or DBU) to form the trichloroacetimidate leaving group. Key steps include:
  • Acetylation of the hydroxyl groups to form the heptaacetate derivative.
  • Reaction with trichloroacetonitrile in anhydrous dichloromethane at 0–25°C for 12–24 hours.
    Characterization involves:
  • ¹H/¹³C NMR : Anomeric proton signal (δ 6.0–6.5 ppm, doublet, J = 3–4 Hz) confirms α/β configuration. Acetate methyl groups appear at δ 1.9–2.1 ppm.
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : Molecular ion peak at m/z 780.94 (M+H⁺) matches the molecular formula C₂₈H₃₆Cl₃NO₁₈ .

Q. What storage conditions are critical for maintaining the compound’s stability?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in airtight, moisture-free vials. Use molecular sieves (3Å) to prevent hydrolysis. Stability tests show decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can glycosylation reactions using this donor be optimized for high anomeric selectivity?

  • Methodological Answer :
  • Promoter Selection : Trimethylsilyl triflate (TMSOTf, 0.1–0.3 eq) in anhydrous CH₂Cl₂ or CH₃CN at –40°C to 0°C minimizes side reactions.
  • Acceptor Nucleophilicity : Use glycosyl acceptors with unprotected C4/C6 hydroxyl groups for enhanced reactivity.
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) favor α-selectivity, while polar solvents (e.g., acetonitrile) promote β-selectivity .

Q. What strategies mitigate hydrolysis of the trichloroacetimidate group during synthesis?

  • Methodological Answer :
  • Moisture Control : Rigorous drying of solvents (e.g., distillation over CaH₂) and reaction under argon.
  • Acid Scavengers : Add powdered 4Å molecular sieves to absorb trace water.
  • Reaction Monitoring : Use TLC (hexane:EtOAc = 3:1) to detect premature hydrolysis (Rf shift from 0.7 to 0.3) .

Q. How do competing side reactions (e.g., orthoester formation) arise, and how are they resolved?

  • Methodological Answer : Orthoesters form due to incomplete activation or improper acceptor geometry. To resolve:
  • Temperature Modulation : Increase reaction temperature to 25°C to favor thermodynamic control.
  • Protecting Group Adjustment : Replace acetate groups with benzyl ethers to reduce steric hindrance.
  • Post-Reaction Treatment : Hydrolyze orthoesters with 80% acetic acid at 50°C for 1 hour .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for glycosidic linkage confirmation?

  • Methodological Answer : Discrepancies in coupling constants (J values) or integration ratios may arise from:
  • Anomeric Mixtures : Use preparative HPLC to isolate α/β anomers and re-analyze.
  • Solvent Effects : Record NMR in deuterated DMSO to resolve overlapping signals.
  • 2D NMR Validation : HSQC and NOESY confirm linkage via cross-peaks between anomeric protons and adjacent carbons .

Key Research Applications

  • Glycosphingolipid Analog Synthesis : Used to prepare HIV-1 gp120-binding glycoconjugates via stereocontrolled glycosylation .
  • Drug Development : Serves as a donor for anticancer and antimicrobial glycodiversification studies .

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